molecular formula C10H12Cl2 B13189747 1-Chloro-2-(3-chloro-2-methylpropyl)benzene

1-Chloro-2-(3-chloro-2-methylpropyl)benzene

Cat. No.: B13189747
M. Wt: 203.10 g/mol
InChI Key: IEUUZSDJQPGGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-(3-chloro-2-methylpropyl)benzene is an organic compound with the molecular formula C10H12Cl2. It is a derivative of benzene, where the benzene ring is substituted with a 3-chloro-2-methylpropyl group and a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-(3-chloro-2-methylpropyl)benzene can be synthesized through a Friedel-Crafts alkylation reaction. The process involves the reaction of benzene with 3-chloro-2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity of the product .

Mechanism of Action

The mechanism of action of 1-chloro-2-(3-chloro-2-methylpropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and the propyl group can participate in various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2-(3-chloro-2-methylpropyl)benzene is unique due to the presence of both a chlorine atom and a 3-chloro-2-methylpropyl group on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H12Cl2

Molecular Weight

203.10 g/mol

IUPAC Name

1-chloro-2-(3-chloro-2-methylpropyl)benzene

InChI

InChI=1S/C10H12Cl2/c1-8(7-11)6-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3

InChI Key

IEUUZSDJQPGGKF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1Cl)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.